2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide
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Overview
Description
2-Chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide is a chemical compound characterized by its molecular structure, which includes a chloro group, a methoxy group, a nitro group, and an acetamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of the phenyl ring. The nitration of 2-methoxytoluene followed by chloroacetylation and subsequent acylation reactions are common methods used to synthesize this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the creation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The biological applications of this compound include its use as a probe in biochemical assays to study enzyme activities and metabolic pathways. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In the medical field, derivatives of this compound may be explored for their potential therapeutic properties. Research into its anti-inflammatory, antimicrobial, and anticancer activities is ongoing.
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to elicit a response.
Comparison with Similar Compounds
5-Chloro-2-methoxy-N-(4-nitrophenyl)benzamide
2-Methoxy-4-nitrophenyl isothiocyanate
Uniqueness: Compared to similar compounds, 2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide stands out due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. The presence of both methoxy and nitro groups on the phenyl ring provides unique chemical properties that differentiate it from other compounds in its class.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
379255-45-5 |
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Molecular Formula |
C10H11ClN2O4 |
Molecular Weight |
258.66 g/mol |
IUPAC Name |
2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H11ClN2O4/c1-6-3-8(13(15)16)9(17-2)4-7(6)12-10(14)5-11/h3-4H,5H2,1-2H3,(H,12,14) |
InChI Key |
DVKLSAODRDRXGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)CCl)OC)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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